3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with a trifluoromethylphenyl group and an oxadiazole ring
Scientific Research Applications
3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic properties.
Future Directions
Further studies could be conducted to fully characterize the physical and chemical properties of this compound, as well as to explore its potential biological activities. This could include experimental studies to determine its solubility, stability, reactivity, and toxicity, as well as in vitro and in vivo studies to investigate its potential biological effects .
Mechanism of Action
Target of Action
Compounds with a quinoline core have been known to exhibit a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, tyrokinase pdgf-rtk-inhibiting, anti-hiv, anti-malarial, and anti-bacterial activity .
Mode of Action
Quinoline hybrids, which this compound is a part of, combine polar and nonpolar properties, allowing them to permeate bacterial cells . This suggests that the compound might interact with its targets by penetrating the cell membrane and exerting its effects inside the cell.
Biochemical Pathways
Given the wide range of biological activities associated with quinoline compounds , it can be inferred that multiple biochemical pathways might be affected.
Result of Action
Given the wide range of biological activities associated with quinoline compounds , it can be inferred that the compound might have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction could produce dihydroquinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethylphenyl group and exhibit similar chemical properties.
Quinoline derivatives: Compounds with a quinoline core, such as quinazolinones, which have broad applications in medicinal chemistry.
Oxadiazole derivatives: These compounds contain the oxadiazole ring and are known for their diverse biological activities.
Uniqueness
3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O2/c19-18(20,21)11-7-5-10(6-8-11)16-23-17(26-24-16)13-9-22-14-4-2-1-3-12(14)15(13)25/h1-9H,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSRGCFJBBOTJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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